molecular formula C9H16N3O5P B1672160 异丙肼磷酸盐 CAS No. 305-33-9

异丙肼磷酸盐

货号: B1672160
CAS 编号: 305-33-9
分子量: 277.21 g/mol
InChI 键: YPDVTKJXVHYWFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iproniazid phosphate is a pharmaceutical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed for the treatment of tuberculosis but later found to have significant antidepressant properties. due to its hepatotoxicity, its use has been largely discontinued .

科学研究应用

Historical Context

Iproniazid phosphate was synthesized during a search for new treatments for tuberculosis. However, its antidepressant properties were serendipitously discovered when clinicians observed mood improvements in patients treated for tuberculosis. This led to its classification as a monoamine oxidase inhibitor (MAOI) and subsequent use in treating major depressive disorders.

Clinical Applications

1. Depression Treatment:
Iproniazid phosphate is primarily utilized in treating major depressive disorders, especially those with atypical features. Its efficacy has been documented in various clinical settings:

  • Case Study 1: A controlled study demonstrated significant improvement in depressive symptoms among patients treated with iproniazid compared to a placebo group .
  • Case Study 2: A report highlighted its effectiveness in patients with chronic depression who did not respond to traditional antidepressants .

2. Psychotic Depression:
Iproniazid has been noted for its potential benefits in patients with psychotic features associated with depression. The drug's ability to enhance mood while reducing psychotic symptoms has made it a subject of interest in psychiatric research .

3. Chronic Obstructive Pulmonary Disease (COPD):
Emerging studies suggest that iproniazid may also have applications beyond depression. Some research indicates that it could improve mood and quality of life in patients with chronic illnesses such as COPD, where depression is common due to the chronic nature of the disease .

Side Effects and Toxicity

Despite its benefits, iproniazid phosphate is associated with several side effects that can limit its use:

  • Hepatotoxicity: One of the most serious concerns is liver toxicity, which has led to its decreased use over time .
  • Orthostatic Hypotension: Patients may experience significant drops in blood pressure upon standing, leading to dizziness or fainting .
  • Neurological Effects: Adverse neurological reactions such as hyperreflexia and clonus have been reported .

Comparative Efficacy

In comparison to other MAOIs, iproniazid phosphate has shown unique properties:

Drug Target Dosing Range Common Side Effects
Iproniazid30–50 mg/dayHepatotoxicity, hypotension
Phenelzine60–90 mg/dayWeight gain, sedation
Tranylcypromine40–60 mg/dayHypertensive crisis risk
Isocarboxazid40–60 mg/dayParesthesias

作用机制

Target of Action

Iproniazid phosphate primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that are involved in the breakdown of monoamine neurotransmitters such as norepinephrine and serotonin .

Mode of Action

Iproniazid phosphate is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI) . It inhibits the activity of MAOs both directly and by formation of an active metabolite, isopropylhydrazine . This inhibition prevents the enzymatic breakdown of norepinephrine, a brain neurotransmitter substance concerned with emotional stimulation .

Biochemical Pathways

By inhibiting MAOs, Iproniazid phosphate affects the metabolic pathways of monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, which can help to elevate mood and alleviate symptoms of depression .

Pharmacokinetics

It’s known that the drug is a small molecule and its bioavailability is assumed to be high .

Result of Action

The inhibition of MAOs by Iproniazid phosphate leads to an increase in the levels of monoamine neurotransmitters in the brain. This can result in mood elevation and reduction of depression symptoms . It’s important to note that iproniazid phosphate was withdrawn from the market due to its hepatotoxicity .

Action Environment

The action of Iproniazid phosphate can be influenced by various environmental factors. For instance, interactions with food products containing tyramine can lead to hypertensive crises . Therefore, dietary restrictions are often necessary when using MAOIs .

生化分析

Biochemical Properties

Iproniazid phosphate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidases. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting monoamine oxidases, iproniazid phosphate increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . The compound interacts with monoamine oxidases through the formation of an active metabolite, isopropylhydrazine, which binds near the active site of the enzyme .

Cellular Effects

Iproniazid phosphate has profound effects on various types of cells and cellular processes. It influences cell function by increasing the levels of monoamine neurotransmitters, which can affect cell signaling pathways, gene expression, and cellular metabolism . The increased levels of neurotransmitters can enhance synaptic transmission and improve mood and cognitive function. The compound’s metabolites can also cause hepatotoxicity, leading to liver cell damage and dysfunction .

Molecular Mechanism

The molecular mechanism of iproniazid phosphate involves the inhibition of monoamine oxidases. The compound and its active metabolite, isopropylhydrazine, bind to the active site of the enzyme, preventing it from breaking down monoamine neurotransmitters . This inhibition leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which can help alleviate symptoms of depression. Additionally, iproniazid phosphate can undergo O-dealkylation to form acetone and isoniazid, which can further undergo metabolism via multiple pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iproniazid phosphate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the adverse effects of iproniazid phosphate, such as dizziness, drowsiness, headaches, ataxia, numbness of the feet and hands, and muscular twitching, tend to disappear after approximately ten weeks . The hepatotoxicity caused by its metabolites remains a significant concern .

Dosage Effects in Animal Models

The effects of iproniazid phosphate vary with different dosages in animal models. At therapeutic doses, the compound can effectively inhibit monoamine oxidases and increase neurotransmitter levels. At high doses, iproniazid phosphate can induce toxic effects, such as liver necrosis, due to the formation of alkylating compounds by cytochrome P450 enzymes . These toxic effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Iproniazid phosphate is involved in several metabolic pathways. It can be metabolized by O-dealkylation to form acetone and isoniazid . Isoniazid can undergo further metabolism via multiple pathways, eventually resulting in the formation of alkylating agents . This toxifying metabolic pathway includes N-acetylation, which can contribute to the compound’s hepatotoxicity .

Transport and Distribution

The transport and distribution of iproniazid phosphate within cells and tissues involve various transporters and binding proteins. The compound is hydrophilic and is likely to be excreted in the urine via the kidneys . Its distribution within the body can influence its therapeutic and toxic effects, with the liver being a primary site of metabolism and toxicity .

Subcellular Localization

The subcellular localization of iproniazid phosphate can affect its activity and function. The compound and its metabolites can localize to specific cellular compartments, such as the mitochondria, where monoamine oxidases are primarily located . This localization is crucial for the compound’s inhibitory effects on the enzyme and its subsequent impact on neurotransmitter levels .

准备方法

Synthetic Routes and Reaction Conditions: Iproniazid phosphate can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide. This intermediate then undergoes further reactions to produce iproniazid .

Industrial Production Methods: Industrial production of iproniazid phosphate involves the reaction of isonicotinohydrazide with isopropylamine under controlled conditions. The final product is then purified and converted into its phosphate salt form for pharmaceutical use .

化学反应分析

Types of Reactions: Iproniazid phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .

Major Products: The major products formed from these reactions include various metabolites and derivatives of iproniazid, which can have different pharmacological properties .

相似化合物的比较

Uniqueness: Iproniazid phosphate is unique due to its dual role as an antitubercular and antidepressant agent. Its discovery marked a significant milestone in understanding the relationship between psychiatric disorders and neurotransmitter metabolism .

生物活性

Iproniazid phosphate is a significant compound primarily recognized for its role as a monoamine oxidase inhibitor (MAOI). Initially developed as an antituberculosis medication, it has gained prominence in the treatment of depression and other mood disorders. This article delves into the biological activity of iproniazid phosphate, exploring its mechanisms, effects, and relevant research findings.

Iproniazid functions by irreversibly inhibiting the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, iproniazid increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety.

  • Direct Inhibition : Iproniazid binds to MAO enzymes, leading to their inactivation. This action is both direct and through the formation of active metabolites like isopropylhydrazine .
  • Irreversible Reaction : The reaction with MAO is irreversible in the presence of oxygen, resulting in prolonged effects on neurotransmitter levels .

Pharmacokinetics and Metabolism

Iproniazid is metabolized in the liver to several metabolites, including isopropyl hydrazine and isonicotinic acid. The metabolic pathways involve cytochrome P450 enzymes, which can lead to hepatotoxicity under certain conditions due to the formation of reactive intermediates such as the isopropyl radical .

Table 1: Metabolic Pathways of Iproniazid

MetabolitePathway DescriptionBiological Activity
Isopropyl HydrazineFormed from hydrolysisPotentially hepatotoxic
Isonicotinic AcidFurther metabolism via multiple pathwaysLess toxic than isopropyl hydrazine
AcetoneProduced via O-dealkylationNon-toxic metabolite

Clinical Efficacy

Iproniazid's efficacy in treating depression was first documented in clinical studies during the late 1950s. It was one of the first antidepressants that demonstrated significant improvements in patients with major depressive disorders.

  • Case Study Overview : A controlled study published in 1959 highlighted iproniazid's effectiveness in treating depressive syndromes where traditional methods like electroshock therapy had limited success. Patients showed marked improvement after treatment with iproniazid compared to placebo groups .

Toxicological Considerations

Despite its therapeutic benefits, iproniazid phosphate poses risks due to its potential hepatotoxicity. Studies have shown that high doses can lead to liver necrosis, primarily due to covalent binding of metabolites to liver proteins .

Table 2: Toxicological Effects of Iproniazid

EffectDescriptionMechanism
Hepatic NecrosisDamage to liver cells leading to liver failureCovalent binding with proteins
Isopropyl Radical FormationReactive species that can cause cellular damageMetabolic byproduct

Research Findings

Recent studies continue to explore iproniazid's biological activity beyond its initial applications. The compound's interaction with various neurotransmitter systems has been a focus:

  • Neurotransmitter Modulation : Research indicates that iproniazid not only affects serotonin and norepinephrine but also has implications for dopamine pathways, suggesting a broader spectrum of action that could be beneficial for various mood disorders .
  • Long-term Effects : Follow-up studies have shown sustained improvements in mood and anxiety symptoms over extended periods when patients are treated with iproniazid, highlighting its potential for long-term management of depressive disorders .

属性

IUPAC Name

phosphoric acid;N'-propan-2-ylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.H3O4P/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;1-5(2,3)4/h3-7,11H,1-2H3,(H,12,13);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDVTKJXVHYWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952815
Record name Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-33-9
Record name Iproniazid phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iproniazid phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iproniazid phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iproniazid phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRONIAZID PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DE00V62TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iproniazid phosphate
Reactant of Route 2
Reactant of Route 2
Iproniazid phosphate
Reactant of Route 3
Reactant of Route 3
Iproniazid phosphate
Reactant of Route 4
Iproniazid phosphate
Reactant of Route 5
Iproniazid phosphate
Reactant of Route 6
Iproniazid phosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。